molecular formula C12H10N2O B15334131 2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine

2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B15334131
M. Wt: 198.22 g/mol
InChI Key: XGCHRFMXKAEXHR-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are recognized as "privileged scaffolds" due to their wide range of biological activities . The core imidazo[1,2-a]pyridine structure is a fused bicyclic system, and substitutions at the 2- and 5- positions, such as with a furan-2-yl group and a methyl group respectively, are common strategies to modulate the compound's properties and biological activity. Research into analogous imidazo[1,2-a]pyridine compounds has indicated potential therapeutic applications across a broad spectrum of nervous system disorders. Patents covering this chemical family suggest these compounds may be investigated for use as antipsychotics, anxiolytics, antidepressants, hypnotics, sedatives, anticonvulsants, and centrally acting analgesics . The specific substitution pattern on this compound makes it a valuable intermediate or target molecule for developing novel pharmacologically active agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2O/c1-9-4-2-6-12-13-10(8-14(9)12)11-5-3-7-15-11/h2-8H,1H3

InChI Key

XGCHRFMXKAEXHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, 2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine derivatives are investigated for their therapeutic potential. These derivatives may exhibit activity against various diseases, including infections and cancers, making them promising candidates for pharmaceutical development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Effects : Thiophene analogs (e.g., compound 14) exhibit higher molecular weights and altered electronic profiles compared to furan derivatives due to sulfur’s polarizability .

Halogenation and Functionalization

  • N-Chlorosuccinimide (NCS) Reactions: 5-Methylimidazo[1,2-a]pyridine derivatives undergo chlorination at the methyl group when electron-withdrawing substituents (e.g., esters) are present, whereas ipso-substitution occurs with nitro or bromo groups . This contrasts with non-methylated analogs, where reactivity is dominated by aromatic ring substitution.

Catalytic Hydrogenation

  • Enantioselective Hydrogenation : Imidazo[1,2-a]pyridines with electron-donating groups (e.g., furan-2-yl) exhibit lower enantioselectivity in Ru–NHC-catalyzed hydrogenation compared to thiophene or phenyl analogs due to reduced steric hindrance and electronic modulation .

Pharmacological and Physicochemical Properties

  • Ligand Efficiency : The target compound’s low molecular weight (197.23 g/mol) and furan’s hydrogen-bonding capacity may improve ligand efficiency in drug discovery compared to bulkier analogs like compound 14 (320.37 g/mol) .
  • Solubility : The furan-2-yl group enhances hydrophilicity relative to thiophene derivatives, as evidenced by the lower logP of 3ah (2.1) compared to thiophene analog 14 (logP = 3.5) .

Biological Activity

The compound 2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine features a fused imidazo-pyridine ring with a furan moiety. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors through methods such as cyclization and functional group transformations.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that certain derivatives inhibit various cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways. The compound has been noted for its effectiveness against acute myeloid leukemia (AML) cell lines, particularly those harboring FLT3 mutations, which are common in AML patients .

Table 1: Anticancer Activity of 2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5oFLT3-ITD AML0.15Apoptosis induction
5eBa/F3 (FLT3 neg)30Selective inhibition

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Studies have reported that imidazo[1,2-a]pyridine derivatives possess good antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)
IPA-15Staphylococcus aureus4
IPA-15Escherichia coli8
IPA-15Klebsiella pneumoniae16

Anti-inflammatory and Analgesic Effects

Imidazo[1,2-a]pyridine compounds have also been investigated for their anti-inflammatory and analgesic effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of pain pathways, making these compounds potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at various positions on the imidazo-pyridine scaffold can significantly affect potency and selectivity. For example:

  • Position 5 : Methyl substitution enhances lipophilicity and bioavailability.
  • Furan Substitution : The presence of the furan ring contributes to improved interaction with biological targets due to its electron-rich nature.

Case Studies

A case study involving the compound demonstrated its efficacy in preclinical models of AML. The derivative was shown to selectively inhibit FLT3 mutants while sparing normal cells, indicating a favorable safety profile . Another study highlighted its potential as an anti-tuberculosis agent, showcasing broad-spectrum activity against Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine?

  • Methodological Answer : Synthesis optimization requires evaluating reaction conditions such as catalysts, solvents, and time. For example, I₂/TBHP-promoted domino strategies achieve 81% yield (3la) under mild conditions (CH₃CN, 80°C) , while traditional reflux methods (ethanol, 6 hours) yield ~52.6% . Key variables include:

  • Catalyst choice : Oxidative systems (e.g., I₂/TBHP) enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., CH₃CN) improve reaction rates.
  • Temperature control : Elevated temperatures (80–100°C) favor imidazo[1,2-a]pyridine ring formation.

Q. What are the standard methods for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) .
  • NMR spectroscopy : Confirms substitution patterns (¹H/¹³C NMR chemical shifts for furan and methyl groups) .
  • Refinement software : SHELX programs (SHELXL for small-molecule refinement) ensure accurate crystallographic models .

Q. What are common derivatives of this compound, and what biological activities have been reported?

  • Methodological Answer : Derivatives include:

  • 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde : Studied for hypoxia-inducible factor (HIF-1α) inhibition .
  • 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine : Explored for kinase inhibition and antimicrobial activity .
  • Ethyl carboxylate analogs : Used as intermediates for FXa inhibitors (anticoagulant applications) .
  • Synthetic routes : Cyclization of pyridin-2-amines with α-bromo ketones .

Q. How are hydrogen atoms handled in crystallographic refinement of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Hydrogen atoms are typically positioned geometrically (C–H = 0.93–0.97 Å) and refined using riding models. For example, methyl H atoms are assigned Uiso(H)=1.5Ueq(C)U_{\text{iso}}(H) = 1.5U_{\text{eq}}(C), while aromatic H atoms use Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C) .

Advanced Research Questions

Q. How can enantioselective hydrogenation (EH) be applied to imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Catalyst design : Ru–NHC complexes (e.g., [Ru(η³-methallyl)₂(cod)]/L25) enable EH of 5-methylimidazo[1,2-a]pyridine, achieving >90% enantiomeric excess (ee) .
  • Substrate scope : Monosubstituted derivatives show higher ee than disubstituted analogs.
  • Solvent optimization : Nonpolar solvents (e.g., toluene) enhance stereoselectivity.

Q. How can researchers resolve contradictions in crystallographic data, such as dihedral angle discrepancies?

  • Methodological Answer :

  • Software tools : SHELXL (for refinement) and WinGX (for geometry analysis) cross-validate parameters like planarity (e.g., 0.0027 Å deviation in ethyl carboxylate derivatives vs. 0.029 Å in (5-methylimidazo[1,2-a]pyridin-2-yl)methanol ).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π–π stacking, C–H⋯O bonds) to explain packing differences .

Q. What computational methods predict the biological interactions of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Molecular docking : Screens binding affinities to targets like HIF-1α or FXa .
  • Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • Quantum chemical studies : Analyze substituent effects (e.g., iodine in 3-iodo derivatives enhances electrophilicity) .

Q. How to design catalytic hydrogenation experiments for substituted imidazo[1,2-a]pyridines?

  • Methodological Answer :

  • Substrate modification : 2-Substituted derivatives (e.g., methyl, furyl) tolerate hydrogenation better than 3-substituted analogs .
  • Catalyst screening : Ru–NHC complexes outperform Rh-based catalysts in enantioselectivity (>90% ee vs. <50% ee) .
  • Reaction monitoring : In situ NMR or HPLC tracks conversion and ee.

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